Methyl 2-(3-thienyl)benzoate
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Overview
Description
Methyl 2-(3-thienyl)benzoate is an organic compound that belongs to the class of benzoates It features a benzoate ester linked to a thiophene ring, which is a sulfur-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(3-thienyl)benzoate can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process typically requires the use of palladium catalysts, boronic acids, and aryl halides under controlled conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-thienyl)benzoate undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: Electrophilic aromatic substitution can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Halogenation can be achieved using N-bromosuccinimide (NBS) or similar reagents.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Halogenated thiophenes.
Scientific Research Applications
Methyl 2-(3-thienyl)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of methyl 2-(3-thienyl)benzoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can further interact with biological molecules. The thiophene ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
Methyl benzoate: Lacks the thiophene ring, making it less versatile in terms of chemical reactivity.
Thiophene-2-carboxylic acid: Contains a carboxylic acid group instead of an ester, affecting its solubility and reactivity.
Methyl 3-thiophenecarboxylate: Similar structure but with the ester group directly attached to the thiophene ring.
Uniqueness
Methyl 2-(3-thienyl)benzoate is unique due to the presence of both a benzoate ester and a thiophene ring. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry .
Properties
CAS No. |
20608-88-2 |
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Molecular Formula |
C12H10O2S |
Molecular Weight |
218.27 g/mol |
IUPAC Name |
methyl 2-thiophen-3-ylbenzoate |
InChI |
InChI=1S/C12H10O2S/c1-14-12(13)11-5-3-2-4-10(11)9-6-7-15-8-9/h2-8H,1H3 |
InChI Key |
PARKTCBUEOYYIP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C2=CSC=C2 |
Origin of Product |
United States |
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